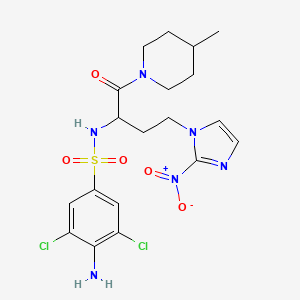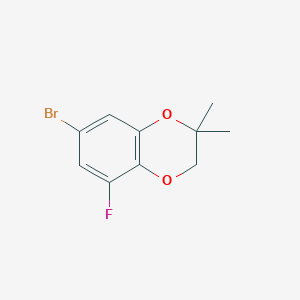![molecular formula C8H12N2 B13337412 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is a heterocyclic compound that contains nitrogen. This compound is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. It plays a significant role in the production of antiviral medications such as boceprevir, a well-known protease inhibitor for the hepatitis C virus, and pf-07321332, an oral medication used for the treatment of COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile can be achieved through various methods. One innovative approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous THF, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. The use of Ru (II) catalysis and the Gabriel synthesis are common in industrial settings to achieve higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to produce different derivatives and intermediates.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of antiviral medications and other pharmaceuticals .
Scientific Research Applications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a crucial intermediate in the development of antiviral drugs. In medicine, it is used in the synthesis of boceprevir and pf-07321332, which are essential for treating hepatitis C and COVID-19, respectively. Additionally, this compound has applications in the pharmaceutical industry for the production of various drugs .
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the case of boceprevir, the compound inhibits the protease enzyme of the hepatitis C virus, preventing the virus from replicating. Similarly, in pf-07321332, the compound targets the main protease of the SARS-CoV-2 virus, inhibiting its replication and thereby treating COVID-19 .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile include other azabicyclohexane derivatives such as 3-azabicyclo[3.1.0]hexane and its various substituted forms.
Uniqueness: What sets this compound apart from its similar compounds is its specific structure and the presence of the dimethyl and carbonitrile groups. These functional groups contribute to its unique reactivity and its effectiveness as an intermediate in the synthesis of antiviral medications .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H12N2/c1-8(2)5-4-10-6(3-9)7(5)8/h5-7,10H,4H2,1-2H3 |
InChI Key |
ZLISHYOBWCRHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(NC2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid](/img/structure/B13337338.png)
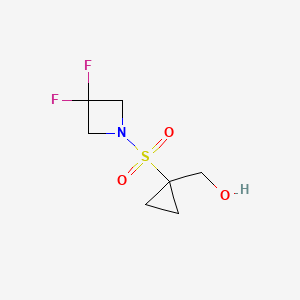
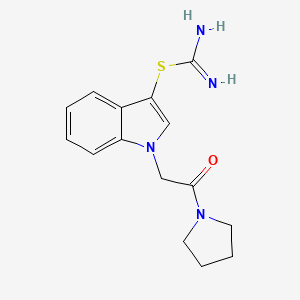

![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)
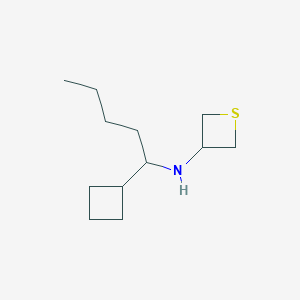
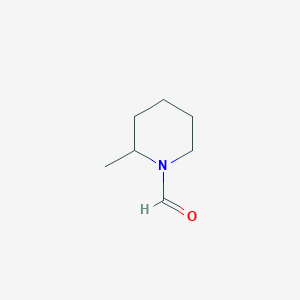
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13337385.png)
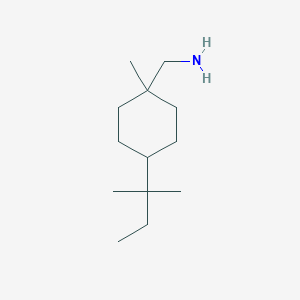
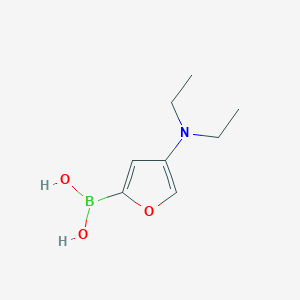
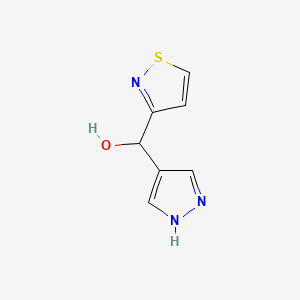
![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
